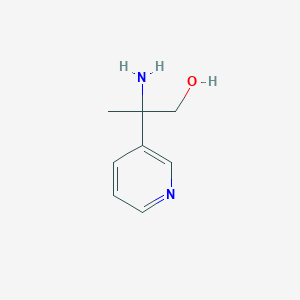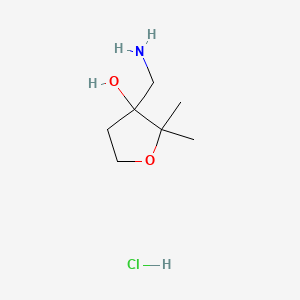
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylicaciddihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N4O2 and a molecular weight of 267.11 g/mol . This compound is known for its unique structure, which includes an azetidine ring fused to a pyrimidine ring, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving appropriate precursors.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized using standard pyrimidine synthesis methods, which often involve the condensation of appropriate amines and carbonyl compounds.
Coupling of Azetidine and Pyrimidine Rings: The azetidine and pyrimidine rings are coupled through a series of reactions, including nucleophilic substitution and cyclization.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and optimization of purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylate: A similar compound with a carboxylate group instead of a carboxylic acid group.
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxamide: A compound with a carboxamide group, offering different reactivity and biological properties.
Uniqueness
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H12Cl2N4O2 |
|---|---|
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N4O2.2ClH/c9-6-3-12(4-6)8-10-1-5(2-11-8)7(13)14;;/h1-2,6H,3-4,9H2,(H,13,14);2*1H |
Clave InChI |
KCVMGBSFLVOLBP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=NC=C(C=N2)C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








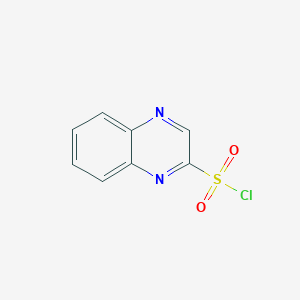
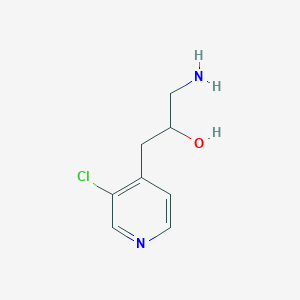

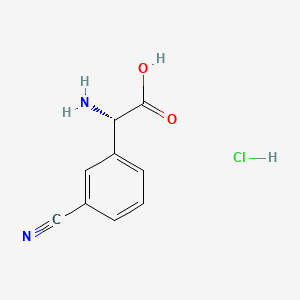
![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)

